molecular formula C20H27N5O2 B2775375 N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-50-1

N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2775375
CAS No.: 946229-50-1
M. Wt: 369.469
InChI Key: GABYWBZTMOYLGU-UHFFFAOYSA-N
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Description

N-Octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes an octyl carboxamide side chain and a phenyl substituent at the 8-position, which contribute to its physicochemical and biological properties. This compound belongs to a class of imidazo-triazine derivatives studied for their antiproliferative and anticancer activities, with structural modifications significantly influencing efficacy and stability .

Properties

IUPAC Name

N-octyl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-2-3-4-5-6-10-13-21-18(26)17-19(27)25-15-14-24(20(25)23-22-17)16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABYWBZTMOYLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Imidazo[2,1-c][1,2,4]triazine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminoguanidines and aldehydes.

  • Introduction of the Phenyl Group: : The phenyl group is introduced through a Friedel-Crafts acylation reaction.

  • Oxidation: : The compound undergoes oxidation to introduce the keto group at the 4-position.

  • Alkylation: : The octyl group is introduced via an alkylation reaction.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can further modify the compound, introducing additional functional groups.

  • Reduction: : Reduction reactions can reduce the keto group to a hydroxyl group.

  • Substitution: : Substitution reactions can replace the octyl group with other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its anticancer properties. Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antitumor activity. A systematic review highlighted that many 1,2,4-triazine derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. These compounds often demonstrate selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action for these compounds typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, studies have indicated that imidazo[2,1-c][1,2,4]triazine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells.

Biological Research

Enzyme Inhibition Studies

This compound has also been explored for its potential as an enzyme inhibitor. The compound's structural features allow it to interact with various biological targets. For example, it may inhibit enzymes involved in metabolic pathways or signal transduction processes essential for cellular function. This characteristic makes it a candidate for further exploration in drug development aimed at treating metabolic disorders or other diseases where enzyme regulation is critical.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-octyl-4-oxo-8-phenyl derivatives is vital for optimizing their biological activity. The compound's unique structural components—such as the octyl chain and phenyl group—play a significant role in its pharmacological properties. Researchers have conducted extensive studies to modify these groups to enhance efficacy and reduce toxicity .

Case Study 1: Antitumor Efficacy
In a study published in the European Journal of Medicinal Chemistry, several imidazo[2,1-c][1,2,4]triazine derivatives were evaluated for their antitumor efficacy against human cancer cell lines. The results indicated that compounds with similar structures to N-octyl-4-oxo derivatives exhibited notable cytotoxic effects and induced apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of N-octyl derivatives with specific kinases involved in cell signaling pathways. The study revealed that these compounds could effectively inhibit kinase activity at low micromolar concentrations, suggesting their potential as therapeutic agents in diseases characterized by dysregulated kinase activity .

Mechanism of Action

The mechanism by which N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and thermal properties of imidazo-triazine derivatives are highly dependent on substituent variations. Below is a detailed comparison of N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide with key analogs:

Ethyl 1-(4-Oxo-8-Aryl-4,6,7,8-Tetrahydroimidazo[2,1-c][1,2,4]Triazin-3-yl)Formate Derivatives

  • Structural Differences : These compounds feature an ethyl ester group at the 3-position instead of the octyl carboxamide. The aryl group at the 8-position varies (e.g., phenyl, fluorophenyl).
  • Biological Activity: Ethyl esters exhibit moderate to potent anticancer activity against human carcinoma cell lines (e.g., IC₅₀ = 12–45 μM in leukemia cells). The ester moiety enhances solubility but may reduce metabolic stability compared to carboxamides .
  • Thermal Stability : Substituted aryl groups (e.g., chlorine) at the 8-position improve thermal decomposition resistance (onset >250°C), though this effect varies with alkyl chain length in other derivatives .

8-(4-Fluorophenyl)-N-(3-Isopropoxypropyl)-4-Oxo-4,6,7,8-Tetrahydroimidazo[2,1-c][1,2,4]Triazine-3-Carboxamide

  • Structural Differences : The 8-position is substituted with a 4-fluorophenyl group, and the carboxamide side chain includes an isopropoxypropyl group.
  • Biological Activity : Fluorine substitution enhances binding affinity to cellular targets (e.g., kinase inhibition) due to electronegativity, while the branched ether chain improves bioavailability (logP = 2.8) compared to linear octyl chains .

N-Cyclopentyl-4-Oxo-8-Phenyl-4,6,7,8-Tetrahydroimidazo[2,1-c][1,2,4]Triazine-3-Carboxamide

  • Structural Differences : A cyclopentyl group replaces the octyl chain in the carboxamide.
  • Biological Activity : Shorter alkyl chains (cyclopentyl vs. octyl) reduce lipophilicity (logP = 1.9 vs. 3.5), decreasing membrane permeability but improving metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in hepatic microsomes) .

3-Methyl-4-Oxo-3,4-Dihydroimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylates

  • Structural Differences : These analogs replace the triazine core with a tetrazine ring and include methyl esters.
  • Biological Activity : Tetrazine derivatives show lower antiproliferative activity (IC₅₀ >50 μM) compared to triazine-based compounds, highlighting the importance of the triazine scaffold for cytotoxicity .

Discussion of Structural-Activity Relationships (SAR)

  • Carboxamide vs. Ester : Carboxamides (e.g., N-octyl) generally exhibit higher metabolic stability than esters due to resistance to hydrolytic cleavage .
  • Alkyl Chain Length : Longer chains (e.g., octyl) increase lipophilicity and membrane permeability but may accelerate metabolic degradation .
  • Aryl Substitutions : Electron-withdrawing groups (e.g., fluorine, chlorine) at the 8-position enhance thermal stability and target binding .

Biological Activity

N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946310-91-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N5O2C_{20}H_{27}N_{5}O_{2}, with a molecular weight of approximately 369.47 g/mol. The compound features an octyl group and a phenyl substituent attached to a tetrahydroimidazo-triazine core. This structure is significant for its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H27N5O2
Molecular Weight369.47 g/mol
CAS Number946310-91-4
SolubilityNot specified

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[2,1-c][1,2,4]triazines exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 0.20 μM
  • MCF-7 (breast cancer) : IC50 = 1.25 μM
  • HeLa (cervical cancer) : IC50 = 1.03 μM

These compounds demonstrated selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .

Anti-inflammatory Activity

The anti-inflammatory potential of N-octyl-4-oxo-8-phenyl derivatives has also been explored. A related derivative was found to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) and significantly improved symptoms in LPS-induced acute lung injury models .

The precise mechanism of action for N-octyl-4-oxo-8-phenyl derivatives is not fully elucidated; however, it is hypothesized that these compounds may interact with specific enzymes or receptors involved in critical pathways such as inflammation and cancer progression. The inhibition of NF-kB signaling pathways has been a focal point in understanding their anti-inflammatory effects .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of tetrahydroimidazo derivatives, researchers evaluated their effects on various cancer cell lines. The findings indicated that the compounds exhibited significant cytotoxicity with IC50 values indicating high potency against MCF-7 and A549 cells .

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related derivatives in a murine model of sepsis. The administration of the compound resulted in reduced pulmonary edema and improved survival rates in LPS-induced sepsis mice . These findings suggest that modifications to the imidazo-triazine core can enhance anti-inflammatory activity.

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